molecular formula C13H22O3 B14284006 2-Nonyn-4-one, 1,1-diethoxy- CAS No. 122077-89-8

2-Nonyn-4-one, 1,1-diethoxy-

Katalognummer: B14284006
CAS-Nummer: 122077-89-8
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: AMDZDNYUQGTRPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nonyn-4-one, 1,1-diethoxy- is an organic compound with the molecular formula C13H22O2. It is a derivative of nonyne, featuring a ketone group at the fourth position and two ethoxy groups at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-4-one, 1,1-diethoxy- typically involves the reaction of nonyne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of 2-Nonyn-4-one, 1,1-diethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nonyn-4-one, 1,1-diethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Nonyn-4-one, 1,1-diethoxy- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nonyn-4-one, 1,1-diethoxy- involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethoxy groups may influence its reactivity and solubility. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Nonyn-4-one, 1,1-diethoxy- is unique due to the presence of both a ketone group and two ethoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

122077-89-8

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

1,1-diethoxynon-2-yn-4-one

InChI

InChI=1S/C13H22O3/c1-4-7-8-9-12(14)10-11-13(15-5-2)16-6-3/h13H,4-9H2,1-3H3

InChI-Schlüssel

AMDZDNYUQGTRPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)C#CC(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.